molecular formula C20H15F3N6O3 B2643956 N-methyl-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide CAS No. 893924-48-6

N-methyl-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide

Cat. No.: B2643956
CAS No.: 893924-48-6
M. Wt: 444.374
InChI Key: RHWALUYAIFICGG-UHFFFAOYSA-N
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Description

This compound is a derivative of triazolopyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are cyclic compounds that have atoms of at least two different elements as members of its ring . Triazolopyrimidines have been found to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities .

Scientific Research Applications

Chemical Synthesis and Medicinal Applications

The compound N-methyl-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide, due to its complex structure, is involved in various chemical syntheses and has potential medicinal applications. While specific research directly addressing this compound was not found, insights can be drawn from studies on structurally related compounds, showcasing the broad relevance of triazolopyrimidines and similar heterocycles in scientific research.

  • Antiasthma Agents : Triazolopyrimidines, similar in structural motifs to the compound of interest, have been investigated for their potential as antiasthma agents. Medwid et al. (1990) explored the synthesis of triazolo[1,5-c]pyrimidines as mediator release inhibitors, highlighting their significance in the development of pharmacological interventions for asthma Medwid et al., 1990.

  • Antimicrobial and Antitumor Agents : The synthesis and evaluation of thiazolopyrimidines, another related heterocyclic compound, were carried out by El-Bendary et al. (1998) to assess their potential as antimicrobial and antitumor agents, demonstrating the versatility of these compounds in addressing various medical challenges El-Bendary et al., 1998.

  • Adenosine Receptor Probes : Kumar et al. (2011) developed molecular probes based on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives for the A2A adenosine receptor, which is crucial for neurological studies, showcasing the application of these compounds in neurology and pharmacology Kumar et al., 2011.

  • Anticancer Research : Research on triazolopyrimidines has also extended into anticancer therapy, where Zhang et al. (2007) discussed the synthesis and structure-activity relationships of triazolopyrimidines as unique inhibitors of tubulin polymerization, marking their significance in cancer treatment strategies Zhang et al., 2007.

  • Antibacterial Activity : The development of novel derivatives for antibacterial applications has been explored, as demonstrated by Lahmidi et al. (2019), who synthesized a novel pyrimidine derivative and evaluated its antibacterial efficacy, highlighting the potential of such compounds in combating bacterial infections Lahmidi et al., 2019.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, many triazolopyrimidines exhibit their effects by binding to various enzymes and receptors in the body .

Properties

IUPAC Name

N-methyl-2-[7-oxo-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-6-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N6O3/c1-27(13-5-3-2-4-6-13)16(30)11-28-12-24-18-17(19(28)31)25-26-29(18)14-7-9-15(10-8-14)32-20(21,22)23/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWALUYAIFICGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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